16,17-DehydroCapsaicin-d3

Description

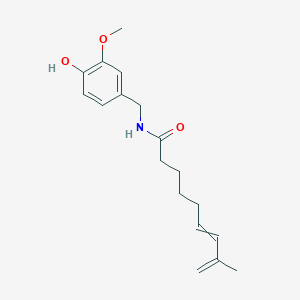

Structure

3D Structure

Properties

Molecular Formula |

C18H25NO3 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide |

InChI |

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21) |

InChI Key |

LSIRKKJMETWUBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 16,17 Dehydrocapsaicin D3

Advanced Methodologies for Stereoselective Synthesis

The synthesis of 16,17-DehydroCapsaicin-d3 requires precise control over both stereochemistry and isotopic labeling. Advanced synthetic methodologies are crucial for achieving the desired molecular architecture with high purity and yield.

Regioselective Deuteration Techniques

The introduction of deuterium (B1214612) at a specific position, in this case, likely on the methoxy (B1213986) group of the vanillyl moiety to create the "-d3" label, requires highly regioselective deuteration techniques. Common methods for achieving such specific labeling include the use of deuterated building blocks or late-stage deuteration of a precursor molecule.

For this compound, a practical approach involves the synthesis of deuterated vanillylamine (B75263) (vanillylamine-d3) as a key precursor. researchgate.net This can be accomplished by using a deuterated methylating agent, such as iodomethane-d3, in the synthesis of the vanillyl group. The deuterated vanillylamine can then be coupled with the dehydro-acyl chain to yield the final product.

| Deuteration Technique | Description | Potential Application for this compound |

| Use of Deuterated Precursors | Synthesis starts with a commercially available or custom-synthesized deuterated building block. | Synthesis of vanillylamine-d3 from a deuterated methyl source. |

| Catalytic H-D Exchange | Use of a metal catalyst to exchange hydrogen atoms with deuterium from a deuterium source (e.g., D2 gas, D2O). | Late-stage deuteration of a capsaicin (B1668287) analog, though regioselectivity can be challenging. |

| Deuterodehalogenation | Replacement of a halogen atom with a deuterium atom using a deuterium source and a catalyst. researchgate.net | Could be employed if a halogenated precursor is synthesized. researchgate.net |

Precursor Identification and Optimization in Synthetic Pathways

The biosynthesis of capsaicinoids involves the condensation of vanillylamine, derived from phenylalanine, and a branched-chain fatty acid, derived from valine or leucine. nih.govnih.gov This natural pathway provides inspiration for chemical synthesis.

Key Precursors for the Synthesis of this compound:

| Precursor | Role in Synthesis | Synthetic Origin |

| Vanillylamine-d3 | Provides the deuterated aromatic head group of the molecule. | Synthesized from vanillin (B372448) or a related compound using a deuterated methylating agent. |

| 8-Methyl-6,8-nonadienoic acid | Forms the 16,17-dehydro acyl chain of the molecule. | Can be synthesized via multi-step organic synthesis, potentially involving Wittig-type reactions or other C-C bond-forming strategies to create the conjugated diene system. |

Optimization of the synthetic pathway would involve maximizing the yield of each precursor and ensuring the efficiency of the final coupling reaction, which is typically an amidation between the vanillylamine-d3 and an activated form of the dehydro-fatty acid (e.g., an acyl chloride).

Derivatization for Enhanced Research Utility

The unique structural features of this compound, namely the reactive conjugated diene system and the isotopic label, make it an excellent platform for further derivatization to create sophisticated research tools.

Covalent Modification for Bioconjugation Studies

The 16,17-dehydro moiety introduces a reactive site that can be exploited for covalent modification and bioconjugation. This conjugated diene system can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitably functionalized binding partners. This allows for the stable attachment of this compound to proteins or other biomolecules, which is invaluable for studying its interactions and localizing its binding sites. researchgate.net

Furthermore, the aromatic ring or the amide linkage can be modified to introduce other functionalities for bioconjugation, although this might alter the compound's biological activity. acs.orgnih.gov

Development of Photoaffinity Probes utilizing this compound

Photoaffinity labeling is a powerful technique for identifying and characterizing receptor proteins. A photoaffinity probe based on this compound could be developed by incorporating a photoreactive group, such as an azido (B1232118) or diazirine moiety, into the molecule. nih.govgoogle.comresearchgate.netzenodo.org

Upon binding to its target, such as the TRPV1 receptor, the photoaffinity probe can be activated by UV light, leading to the formation of a highly reactive species that forms a covalent bond with the receptor. The deuterium label in this compound would facilitate the identification of the labeled protein or peptide fragments by mass spectrometry. helsinki.fi

Potential Photoaffinity Probes Derived from this compound:

| Photoreactive Group | Position of Incorporation | Activation Wavelength | Advantages |

| Aryl Azide | On the aromatic ring or attached via a linker to the acyl chain. | ~260-320 nm | Relatively easy to synthesize. |

| Diazirine | Incorporated into the acyl chain. | ~350 nm | Smaller size, less likely to interfere with binding. |

The development of such photoaffinity probes from this compound would provide researchers with a powerful tool to investigate the molecular pharmacology of capsaicinoid receptors with high precision. nih.govgoogle.com

Advanced Analytical Methodologies for Quantification and Characterization of 16,17 Dehydrocapsaicin D3

Development and Validation of Mass Spectrometric Assays

Mass spectrometry (MS) is a cornerstone technique for the analysis of deuterated compounds due to its exceptional sensitivity and specificity. The ability to differentiate molecules based on their mass-to-charge ratio (m/z) makes it ideal for distinguishing between a deuterated standard and its non-labeled analogue.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying capsaicinoids in complex biological matrices. acgpubs.org The technique combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. acgpubs.orgnih.gov For the analysis of 16,17-DehydroCapsaicin-d3 and its corresponding analyte, a reversed-phase C18 column is typically employed with a mobile phase gradient of water and methanol (B129727) or acetonitrile, often containing formic acid to promote protonation and improve ionization efficiency. acgpubs.orgmdpi.com

In the mass spectrometer, electrospray ionization (ESI) in positive mode is common for capsaicinoids. nih.govoup.com Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process drastically reduces background noise and enhances specificity. nih.govhelsinki.fi The most common fragmentation for capsaicinoids occurs at the amide bond, yielding a stable vanillyl cation (m/z 137). oup.com

Based on this known fragmentation pattern, a hypothetical LC-MS/MS method for this compound would monitor specific precursor-to-product ion transitions.

Table 1: Representative MRM Transitions for Capsaicinoids and a Proposed Transition for this compound This table presents typical MRM transitions used in LC-MS/MS analysis for common capsaicinoids and a projected transition for this compound based on its structure and known fragmentation pathways.

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Capsaicin (B1668287) | 306.2 | 137.1 | oup.com |

| Dihydrocapsaicin (B196133) | 308.2 | 137.1 | oup.com |

| 16,17-DehydroCapsaicin (Analyte) | 304.2 | 137.1 | Hypothetical |

| This compound (Internal Standard) | 307.2 | 137.1 | Hypothetical |

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically within 5 ppm. enovatia.comthermofisher.com This capability is essential for unequivocally confirming the elemental composition of a molecule. For this compound, HRMS is used to verify its synthesis and, crucially, to assess its isotopic purity.

Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium (B1214612) atoms. HRMS can resolve the mass difference between this compound and any residual unlabeled 16,17-DehydroCapsaicin or partially labeled intermediates. nih.gov This ensures that the internal standard has a distinct and clean mass signal, which is vital for accurate quantification. enovatia.com

Table 2: Theoretical Monoisotopic Masses for HRMS Assessment This table shows the calculated exact masses of the unlabeled analyte and its d3-labeled internal standard, illustrating the mass difference that is readily distinguished by HRMS.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| 16,17-DehydroCapsaicin | C18H25NO3 | 303.1834 |

| This compound | C18H22D3NO3 | 306.2023 |

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its unlabeled analogue, 16,17-Dehydrocapsaicin. SIL-IS are considered the gold standard in quantitative mass spectrometry. scispace.comscioninstruments.comacanthusresearch.com Because this compound is chemically identical to the analyte, it exhibits the same behavior during sample extraction, chromatography, and ionization. scispace.comacanthusresearch.com

By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it can effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response. scioninstruments.comnist.gov The concentration of the analyte is determined by calculating the ratio of the analyte's MS response to the internal standard's MS response. helsinki.fi This approach significantly improves the accuracy, precision, and robustness of the analytical method. scispace.com Validated methods using deuterated capsaicinoid standards demonstrate excellent performance characteristics. oup.com

Table 3: Typical Validation Parameters for an LC-MS/MS Method Using a Deuterated Capsaicinoid Internal Standard This table presents representative validation data for the quantification of capsaicinoids, showcasing the high levels of accuracy and precision achieved when using a stable isotope-labeled internal standard.

| Validation Parameter | Typical Performance Metric | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | mdpi.comoup.com |

| Lower Limit of Quantification (LLOQ) | 1.0 pg/mL - 0.5 ng/mL | oup.comoup.com |

| Intra-day Precision (%RSD) | < 15% | oup.com |

| Inter-day Precision (%RSD) | < 15% | oup.com |

| Accuracy (% Bias) | 85-115% | nih.govoup.com |

| Extraction Recovery | 63-90% | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthesized molecules. It provides detailed information about the chemical environment of specific nuclei, allowing for complete structural assignment and conformational analysis.

Deuterium (²H) NMR spectroscopy is a specialized technique used to directly observe the deuterium nuclei within a molecule. For this compound, ²H NMR serves two primary purposes. First, it confirms the site of deuterium incorporation, ensuring the label is in the intended position (e.g., on the methoxy (B1213986) group, as is common for deuterated capsaicinoids). caymanchem.comresearchgate.net Second, it can be used to determine the degree of deuteration.

Furthermore, the use of a deuterated tracer like this compound is foundational for metabolic studies. researchgate.net In such tracer experiments, researchers can administer the labeled compound and use techniques like ²H NMR or mass spectrometry to track its metabolic fate, differentiate it from endogenous pools of the compound, and elucidate biochemical pathways. researchgate.netresearchgate.net

Table 4: Hypothetical ²H and ¹H NMR Chemical Shifts for this compound This table provides the known ¹H chemical shifts for the methoxy group in capsaicin and the corresponding hypothetical ²H NMR shift for the deuterated standard. The similarity in chemical environment results in nearly identical chemical shifts.

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | -OCH3 (Methoxy) | ~3.87 | bmrb.io |

| ²H | -OCD3 (Deuterated Methoxy) | ~3.87 | Hypothetical |

A comprehensive structural verification of this compound involves a suite of multinuclear NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). bmrb.iorsc.org

¹H NMR provides information on the number and environment of protons.

¹³C NMR reveals the carbon skeleton of the molecule. rsc.org

2D NMR experiments establish connectivity: COSY shows proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC shows longer-range (2-3 bond) correlations between protons and carbons. bmrb.io

Together, these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming that the synthesized molecule has the correct structure of this compound. researchgate.net This rigorous structural elucidation is a prerequisite for its use as a certified analytical standard.

Table 5: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Capsaicin This table presents a selection of assigned NMR chemical shifts for the parent compound, capsaicin. A similar detailed assignment would be performed for this compound to confirm its structure.

| Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Reference |

|---|---|---|---|

| Vanillyl C-1' | - | 130.33 | bmrb.io |

| Vanillyl C-2' | 6.87 | 110.62 | bmrb.io |

| Vanillyl C-3' | - | 145.07 | bmrb.io |

| Vanillyl C-4' | - | 146.66 | bmrb.io |

| Vanillyl C-5' | 6.76 | 114.32 | bmrb.io |

| Vanillyl C-6' | 6.81 | 120.77 | bmrb.io |

| -OCH3 | 3.87 | 55.90 | bmrb.io |

| -CH2- (Benzyl) | 4.36 | 43.51 | bmrb.io |

| C=O (Amide) | - | 172.81 | bmrb.io |

Chromatographic Separations and Detection Techniques

The accurate quantification and detailed characterization of this compound, a deuterated stable isotope of a minor capsaicinoid, rely on sophisticated analytical methodologies. Chromatographic techniques are central to separating this analyte from complex matrices and from other structurally similar capsaicinoids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of capsaicinoids, including dehydro-forms. nih.gov The method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. nih.gov For capsaicinoids, which are semi-volatile compounds, GC-MS analysis often requires a derivatization step to increase their volatility and thermal stability. wiley.com Silylation, converting the polar phenolic hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether, is a common approach that makes the compounds more amenable to GC analysis. wiley.com

The process begins with the sample being vaporized and separated into its components within the GC column. nih.gov The choice of column is critical, with nonpolar stationary phases like HP-5MS often used to separate capsaicinoids effectively. tandfonline.com Following separation, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide a molecular fingerprint, allowing for identification based on fragmentation patterns and the molecular ion peak. jocpr.com

Quantitative analysis using GC-MS is highly precise, especially when using an isotopically labeled internal standard such as this compound. The standard, added to the sample in a known quantity, co-elutes with the non-labeled analyte but is distinguished by its higher mass due to the deuterium atoms. This allows for accurate correction of any analyte loss during sample preparation and injection, leading to reliable quantification. cabidigitallibrary.org The method has been successfully applied to determine the capsaicinoid content in various samples, from chili powders and sauces to biological tissues. nih.govtandfonline.com

Table 1: Typical GC-MS Parameters for Capsaicinoid Analysis

| Parameter | Typical Setting | Source |

| Column | HP-5MS (or similar nonpolar capillary column) | tandfonline.com |

| Carrier Gas | Helium | cabidigitallibrary.org |

| Flow Rate | 1.0 mL/min | cabidigitallibrary.org |

| Injection Mode | Splitless | cabidigitallibrary.org |

| Derivatization | Silylation (e.g., with hexamethyldisilazane) | nih.govwiley.com |

| Oven Program | Initial Temp: 150°C, Final Temp: 280-300°C | cabidigitallibrary.org |

| Ionization Mode | Electron Ionization (EI) | cabidigitallibrary.org |

| Detection | Full Scan or Selected Ion Monitoring (SIM) | cabidigitallibrary.org |

Supercritical Fluid Chromatography (SFC) in Isomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional liquid chromatography (LC) for the analysis of complex mixtures, including capsaicinoid isomers. mdpi.comresearchgate.net SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. nih.gov These properties, such as low viscosity and high diffusivity, allow for faster separations and shorter column equilibration times compared to HPLC, without sacrificing resolution. selvita.comchromatographyonline.com

A key advantage of SFC is its exceptional ability to separate isomers—compounds with the same molecular formula but different structural arrangements. nih.gov This is particularly relevant for 16,17-DehydroCapsaicin, which can exist as geometric (Z and E) isomers. veeprho.com The separation in SFC can be finely tuned by modifying the mobile phase with small amounts of organic solvents (modifiers) like methanol or ethanol, and by adjusting pressure and temperature. nih.govnih.gov

For capsaicinoid analysis, SFC offers orthogonal separation compared to reversed-phase LC. chromatographyonline.com While LC separates lipids mainly by carbon chain length and double bonds, SFC separates them primarily according to their polarity and functional groups (lipid classes). mdpi.comchromatographyonline.com This different selectivity, combined with various available stationary phases (from silica (B1680970) to chemically modified columns), provides a robust platform for resolving closely related isomers that may co-elute in other chromatographic systems. mdpi.comnih.gov The coupling of SFC with mass spectrometry (SFC-MS) further enhances its utility, providing structural information and enabling sensitive quantification. nih.gov

Table 2: SFC Parameters for Isomeric Separations

| Parameter | Typical Setting | Source |

| Mobile Phase A | Supercritical CO₂ | nih.govselvita.com |

| Mobile Phase B (Modifier) | Methanol, Ethanol, or Isopropanol | nih.govchromatographyonline.com |

| Stationary Phase | Silica, 2-Ethylpyridine, Aminoanthracene, Chiral Stationary Phases (CSPs) | mdpi.comnih.gov |

| Back Pressure | 100 - 200 bar | chromatographyonline.com |

| Column Temperature | 40 - 60 °C | chromatographyonline.comacs.org |

| Detection | UV, Mass Spectrometry (MS) | mdpi.com |

Radiolabeling Strategies and Detection for Tracer Applications

Radiolabeling is a highly sensitive technique used to trace the fate of molecules in biological systems. In the context of capsaicinoids, radiolabeling studies have been instrumental in elucidating biosynthetic pathways and metabolic processes. wikipedia.orggrantome.com While this compound is a stable-isotope-labeled compound (using deuterium), the principles of tracer applications extend to radiolabeled analogues using isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

In tracer applications, a compound of interest is synthesized to include a radioactive atom. This "radiolabeled" compound is chemically identical to its non-radioactive counterpart but can be detected by its radioactive decay. Early research on capsaicin biosynthesis successfully used ¹⁴C-labeled precursors, such as phenylalanine and valine, to uncover their roles in forming the capsaicin molecule. wikipedia.org

Metabolic studies frequently employ radiolabeled capsaicinoids to investigate their absorption, distribution, metabolism, and excretion (ADME). grantome.com After administration, the presence of the radiolabel can be tracked in various tissues, blood, urine, and feces to understand where the compound and its metabolites accumulate. grantome.com For instance, studies have explored the ability of radiolabeled capsaicinoids to bind to microsomal proteins and DNA, providing insights into their mechanisms of action and potential toxicity. nih.govresearchgate.net The detection of these radiotracers is typically accomplished through techniques like liquid scintillation counting or accelerator mass spectrometry, which offer exceptional sensitivity.

Biochemical and Mechanistic Investigations of 16,17 Dehydrocapsaicin D3

Receptor Interaction Dynamics and Binding Kinetics (In Vitro)

To understand the pharmacological activity of 16,17-DehydroCapsaicin-d3, its interaction with the primary capsaicinoid receptor, Transient Receptor Potential Vanilloid 1 (TRPV1), would be the central focus.

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Binding Assays

Table 1: Hypothetical TRPV1 Binding Assay Data for this compound (Note: This table is for illustrative purposes only, as no specific data exists for this compound.)

| Parameter | Value | Method |

|---|---|---|

| Association Constant (K) | Data not available | Radioligand Binding Assay |

| Dissociation Constant (Kd) | Data not available | Surface Plasmon Resonance |

| IC50 | Data not available | Competitive Binding Assay |

Affinity Profiling against Related Receptors

To assess the selectivity of this compound, its binding affinity would need to be profiled against other related Transient Receptor Potential (TRP) channels, such as TRPV2, TRPM8, and others. nih.govmdpi.com This would determine whether the compound has off-target effects and provide insight into its potential for more specific pharmacological applications.

Table 2: Illustrative Affinity Profile of this compound (Note: This table is for illustrative purposes only, as no specific data exists for this compound.)

| Receptor | Binding Affinity (Kd) | Selectivity vs. TRPV1 |

|---|---|---|

| TRPV1 | Data not available | - |

| TRPV2 | Data not available | Data not available |

| TRPA1 | Data not available | Data not available |

Enzymatic Biotransformation and Metabolic Profiling (In Vitro and Animal Models)

The metabolism of a compound dictates its pharmacokinetic profile and duration of action. The biotransformation of capsaicinoids is known to occur primarily in the liver through Phase I and Phase II metabolic pathways. longdom.orgnih.gov

Phase I and Phase II Metabolic Pathways

Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions, often catalyzed by the cytochrome P450 (CYP450) enzyme system, to make the compound more polar. nih.gov Phase II metabolism involves the conjugation of the modified compound with endogenous molecules like glucuronic acid or glutathione (B108866) to further increase water solubility and facilitate excretion. longdom.orgnih.gov For this compound, it would be crucial to identify the specific CYP450 isozymes involved in its metabolism and the nature of the conjugation reactions.

Identification of Deuterated Metabolites

The presence of deuterium (B1214612) atoms (d3) in the this compound molecule serves as a stable isotopic label. This would be invaluable in metabolic studies, allowing for the unambiguous identification and tracking of its metabolites using mass spectrometry-based techniques. nih.gov Studies using human and animal liver microsomes or in vivo animal models would be necessary to identify the full spectrum of deuterated metabolites produced.

Enzyme Kinetics and Inhibition Studies

Determining the kinetic parameters (e.g., Kₘ and Vₘₐₓ) of the enzymes responsible for metabolizing this compound would provide a quantitative understanding of its metabolic rate. Furthermore, studies investigating the potential of this compound to inhibit key metabolic enzymes, such as CYP3A4, are important for predicting potential drug-drug interactions. dntb.gov.ua

Table 3: Potential Enzyme Kinetic and Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no specific data exists for this compound.)

| Enzyme | Kinetic Parameter | Value |

|---|---|---|

| CYP3A4 | Kₘ | Data not available |

| CYP2E1 | Vₘₐₓ | Data not available |

| UGT2B7 | IC₅₀ (Inhibition) | Data not available |

Cellular Uptake, Distribution, and Efflux Mechanisms (In Vitro Cell Lines)

There is no specific data available in the scientific literature regarding the cellular uptake, distribution, and efflux mechanisms of this compound in in vitro cell lines.

Membrane Interactions and Lipid Bilayer Permeability Studies

There is no specific data available in the scientific literature regarding the membrane interactions and lipid bilayer permeability of this compound.

Pharmacological Research Applications of 16,17 Dehydrocapsaicin D3 in Preclinical Models

Investigating Molecular Signaling Pathways (In Vitro and Animal Models)

16,17-DehydroCapsaicin-d3 is instrumental in elucidating the intricate molecular signaling cascades initiated by capsaicinoid compounds. Its primary target, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, is a non-selective cation channel that, upon activation, triggers a series of intracellular events.

Activation of the TRPV1 receptor by capsaicinoids leads to a rapid influx of extracellular calcium (Ca2+), a pivotal event in cellular signaling. researchgate.net Studies utilizing compounds like this compound in vitro on cell lines (such as PC3 and MCF7) and in primary neuronal cultures allow for precise measurement of this calcium mobilization. nih.gov The stable isotope label helps in tracking the compound's specific contribution to the observed effects, particularly in complex biological systems.

The binding of a capsaicinoid to the TRPV1 channel induces a conformational change, opening the channel pore and allowing cations, primarily Ca2+, to flow down their electrochemical gradient into the cell. mattioli1885journals.com This initial influx can trigger a larger secondary release of calcium from intracellular stores like the endoplasmic reticulum, a process known as calcium-induced calcium release (CICR). nih.gov This sustained elevation in intracellular calcium concentration is a critical upstream event that initiates downstream signaling pathways.

Interactive Table: Representative Findings in Calcium Mobilization Studies

| Cell Model | Agonist | Key Observation | Implication |

|---|---|---|---|

| Dorsal Root Ganglion (DRG) Neurons | Capsaicin (B1668287) Analog | Rapid and sustained increase in intracellular Ca2+ concentration. | Direct activation of TRPV1 channels on sensory neurons. |

| Prostate Cancer Cells (PC3) | Ion Channel Modulators | Initiation of Ca2+ release from intracellular stores. nih.gov | Involvement of both plasma membrane channels and internal stores. |

The surge in intracellular calcium following TRPV1 activation by ligands such as this compound acts as a second messenger, activating a variety of calcium-dependent enzymes, most notably protein kinases. Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. faseb.org

Key kinases implicated in capsaicinoid signaling include Protein Kinase A (PKA) and Protein Kinase C (PKC). badrilla.com Calcium influx can directly or indirectly lead to the activation of these kinases. For example, increased Ca2+ can activate certain isoforms of PKC. Activated kinases then phosphorylate a multitude of target proteins, including other kinases, transcription factors, and ion channels, thereby propagating the signal throughout the cell. nih.gov Studies have shown that phosphorylation can modulate the activity of the TRPV1 receptor itself, creating feedback loops that can either sensitize or desensitize the channel to further stimulation. biorxiv.org

Interactive Table: Kinases Activated Downstream of TRPV1

| Kinase | Activating Signal | Cellular Function | Reference |

|---|---|---|---|

| Protein Kinase A (PKA) | cAMP (often modulated by Ca2+ signaling) | Regulation of metabolism, gene expression, and ion channel function. researchgate.net | researchgate.net |

| Protein Kinase C (PKC) | Diacylglycerol (DAG) and Ca2+ | Control of cell growth, differentiation, and apoptosis. nih.gov | nih.gov |

The signaling cascades initiated by this compound ultimately reach the nucleus, where they can modulate gene expression. By using deuterated compounds, researchers can confidently attribute changes in the transcriptome and proteome to the specific actions of the administered agent. Techniques like microarray analysis and RNA sequencing can reveal which genes are up- or down-regulated, while quantitative proteomics can identify changes in protein levels. elifesciences.orgbiorxiv.org

For instance, prolonged activation of TRPV1 signaling has been shown to alter the expression of genes involved in inflammation, cell growth, and apoptosis. mattioli1885journals.com Proteomic studies can provide a comprehensive view of the cellular response, identifying shifts in protein networks that underlie the physiological effects of the compound. plos.org This level of analysis is crucial for understanding the long-term consequences of TRPV1 activation and for identifying potential new therapeutic targets.

Neuropharmacological Research Using Deuterated Probes (Animal Models)

In neuropharmacology, deuterated probes like this compound are invaluable for studying the compound's effects on the nervous system in vivo. The deuteration can increase the metabolic stability and half-life of the compound, which is advantageous for in vivo studies requiring sustained target engagement. nih.govresearchgate.net

A primary function of capsaicin-sensitive sensory neurons is the release of neuropeptides, particularly at their peripheral and central terminals. Activation of TRPV1 by this compound causes depolarization of the neuronal membrane, which in turn opens voltage-gated calcium channels, leading to the release of neurotransmitters such as Substance P and Calcitonin Gene-Related Peptide (CGRP). nih.gov

These neuropeptides are key mediators of neurogenic inflammation and pain signaling. By using a deuterated tracer, researchers can precisely correlate the presence of the compound in specific nervous tissues with the release of these neurotransmitters. nih.gov For example, studies in rat models have shown that systemic administration of capsaicin analogs leads to a depletion of CGRP from the dura mater, an effect relevant to migraine research. nih.gov

Interactive Table: Neurotransmitter Release Modulated by Capsaicinoids

| Neurotransmitter | Location of Release | Physiological Role | Reference |

|---|---|---|---|

| Substance P | Dorsal horn of spinal cord, peripheral nerve endings | Pain transmission, neurogenic inflammation | nih.gov |

| Calcitonin Gene-Related Peptide (CGRP) | Trigeminal ganglion, dura mater, peripheral nerve endings | Vasodilation, pain transmission, migraine pathophysiology | nih.gov |

The influx of cations through the TRPV1 channel directly depolarizes the neuronal membrane, which can lower the threshold for firing action potentials and thus increase neuronal excitability. biorxiv.org Electrophysiological techniques, such as patch-clamp recording in brain slices or in vivo recordings from anesthetized animals, can be used to measure these changes.

Studies have shown that capsaicinoids can modulate the firing properties of various neurons, not just primary sensory neurons. frontiersin.orgmdpi.com The initial activation and depolarization can be followed by a period of desensitization or inactivation, where the neuron becomes less responsive to subsequent stimuli. nih.gov This biphasic effect is a hallmark of TRPV1 agonists. Using this compound allows for the precise correlation of these electrophysiological changes with the concentration and distribution of the compound within the nervous system, providing a clearer picture of its neuropharmacological profile. elifesciences.org

In-depth Analysis of this compound Reveals Significant Data Scarcity in Current Scientific Literature

A comprehensive review of existing scientific literature reveals a significant lack of specific research on the chemical compound this compound. While information is available on its non-deuterated counterpart, 16,17-DehydroCapsaicin, as a metabolite of capsaicin, there is no dedicated body of research into the pharmacological applications of the deuterated form as outlined.

Subsequent investigations into broader but related fields have also failed to yield the specific data required to construct a detailed analysis of this compound's immunomodulatory mechanisms or its effects on chemosensory receptor desensitization. The scientific community has yet to publish studies that would allow for a thorough and accurate discussion of its effects on cytokine and chemokine secretion, immune cell activation and differentiation, or its specific interactions with chemosensory receptors in preclinical models.

While capsaicin and its various analogues are the subject of extensive research, this particular deuterated metabolite has not been a focus of published studies. Therefore, it is not possible to provide a scientifically accurate article based on the requested outline due to the absence of foundational research and data on this compound.

Below is a summary of what is known about the related, non-deuterated compound, 16,17-DehydroCapsaicin, to provide context on the existing research landscape.

16,17-DehydroCapsaicin: A Metabolite of Interest

16,17-DehydroCapsaicin is recognized as a primary metabolite of capsaicin, the active component in chili peppers. researchtrends.netnih.govmdpi.com It is formed in the liver through the oxidation of capsaicin, a process catalyzed by cytochrome P450 enzymes, specifically CYP2C9. nih.govfda.gov

Unlike other capsaicin metabolites, such as 16-hydroxycapsaicin and 17-hydroxycapsaicin, which show a reduced ability to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, 16,17-DehydroCapsaicin retains a high affinity for this receptor. news-medical.netmdpi.com The TRPV1 receptor is a key player in mediating the sensation of heat and pain. bund.deunife.it Molecular docking studies have indicated that 16,17-DehydroCapsaicin binds to crucial activation sites on the TRPV1 receptor, including Thr550, Tyr511, and Leu515, in a manner similar to capsaicin itself. researchgate.net This strong binding affinity suggests that 16,17-DehydroCapsaicin may contribute to the irritant and excitatory effects experienced upon capsaicin consumption. news-medical.netmdpi.comresearchgate.net

The conversion of capsaicin to its hydroxylated metabolites is considered a detoxification mechanism that lessens its biological pungency and stimulation. news-medical.netmdpi.com However, the formation of 16,17-DehydroCapsaicin represents a metabolic pathway that produces a compound with continued significant biological activity at the TRPV1 receptor. news-medical.netmdpi.comresearchgate.net

Despite this understanding of its formation and receptor affinity, there remains a notable absence of specific research into the immunomodulatory and chemosensory desensitization properties of 16,17-DehydroCapsaicin itself, and a complete lack of information regarding its deuterated form, this compound. The -d3 designation indicates the substitution of three hydrogen atoms with deuterium (B1214612), a modification typically used in pharmacology to slow down the metabolic breakdown of a compound. However, without specific studies on this deuterated version, any discussion of its pharmacological profile would be purely speculative.

Given the current state of scientific knowledge, a detailed article on the pharmacological research applications of this compound, as per the requested outline, cannot be produced. Further research is required to elucidate the specific biological activities of this compound.

Future Research Directions and Translational Applications of 16,17 Dehydrocapsaicin D3 As a Research Tool

Development of Novel Research Probes and Derivatized Analogs

The unique structure of 16,17-DehydroCapsaicin-d3 provides a foundational scaffold for the development of next-generation research probes. The deuterium (B1214612) labeling serves as a stable tag, enabling researchers to trace the metabolic fate of its parent compound, 16,17-DehydroCapsaicin, with high precision in complex biological systems. Future research can leverage this by using this compound in metabolic studies to distinguish between exogenously administered compounds and endogenous molecules.

Furthermore, the parent structure, 16,17-DehydroCapsaicin, is ripe for chemical modification to create a library of derivatized analogs. acs.org By altering functional groups on the aromatic ring or the aliphatic tail, scientists can systematically probe the structure-activity relationships (SAR) of capsaicin (B1668287) metabolites. nih.gov These new analogs, when synthesized with deuterium labeling, could be used to:

Investigate binding affinity and functional activity at the TRPV1 receptor and other potential targets. nih.gov

Elucidate the specific structural features of capsaicin metabolites responsible for their biological effects, such as analgesic or anti-inflammatory properties. nih.gov

Develop fluorescent or biotinylated probes for imaging and affinity purification studies, allowing for the visualization and identification of molecular binding partners within cells.

Integration into Multi-Omics Research Methodologies

The advent of multi-omics technologies—genomics, proteomics, metabolomics, and lipidomics—has revolutionized our understanding of complex biological systems. In this context, this compound is poised to become an indispensable tool for quantitative studies. Its primary application lies in its use as an internal standard for mass spectrometry-based analyses, which are central to metabolomics and proteomics. nih.gov

Future applications in multi-omics research include:

Quantitative Metabolomics: By adding a known quantity of this compound to biological samples, researchers can achieve highly accurate and precise quantification of the endogenous or administered 16,17-DehydroCapsaicin. This is critical for understanding how capsaicin treatment alters metabolic pathways.

Fluxomics: As a metabolic tracer, it can be used in stable isotope tracing experiments to map the flow of capsaicin metabolites through various biochemical pathways, providing dynamic information that is unattainable with static concentration measurements.

Proteomics: In studies examining changes in protein expression in response to capsaicinoid treatment, SIL standards are crucial for accurate protein quantification. While not a direct standard for proteins, the precise metabolic data obtained using this compound can be correlated with proteomic changes to build comprehensive models of cellular responses.

The integration of quantitative data enabled by this compound will help connect molecular changes to physiological outcomes, a key goal in translational research. uef.fi

Advancements in Preclinical Drug Discovery and Development Methodologies

In preclinical drug discovery, understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of a drug candidate and its metabolites is paramount. 16,17-DehydroCapsaicin is a known metabolite of capsaicin, and its characterization is essential for a complete understanding of capsaicin's biological activity. researchgate.net

This compound can significantly advance preclinical methodologies in several ways:

Pharmacokinetic/ADME Studies: It can be used as an internal standard to precisely quantify levels of the 16,17-DehydroCapsaicin metabolite in plasma, tissues, and excreta following administration of capsaicin. This is vital for determining absorption, distribution, metabolism, and excretion (ADME) profiles.

Metabolite Identification and Quantification: During drug metabolism studies, deuterated standards are the gold standard for confirming the identity and concentration of metabolites in various biological matrices. science.gov

Bioequivalence Studies: When comparing different formulations of capsaicin-based drugs, regulatory bodies require robust bioequivalence studies. Using this compound as an internal standard ensures the analytical methods are reliable and meet stringent validation criteria. sigmaaldrich.com

By enabling more accurate and reliable preclinical data, this compound can help de-risk drug development programs and accelerate the translation of capsaicin-based therapies from the laboratory to the clinic.

Potential for Bioanalytical Reference Material Standardization

The reliability of any analytical measurement depends on the quality of the reference materials used for calibration and control. This compound is ideally suited to serve as a certified reference material (CRM) for bioanalytical applications. clearsynth.comclearsynth.com As a stable isotope-labeled internal standard, it is superior to structural analogs because it co-elutes with the analyte in chromatography and experiences similar ionization effects in mass spectrometry, thus correcting for matrix effects and variations in sample preparation. science.gov

The establishment of this compound as a widely available reference standard would:

Harmonize analytical methods across different laboratories, ensuring that data from various studies are comparable.

Improve the accuracy and precision of clinical and research assays for capsaicin metabolites.

Support regulatory submissions for new drug applications (NDAs) by providing a robust method for validating analytical procedures. veeprho.com

The table below summarizes the key identifiers and properties of this compound, underscoring its suitability as a bioanalytical standard.

| Property | Value | Source |

| Compound Name | This compound | clearsynth.comclearsynth.com |

| CAS Number | 1346606-76-5 | clearsynth.com |

| Category | Stable Isotopes, Capsaicin Stable Isotopes | clearsynth.com |

| Application | Research, Analytical Purposes, Metabolism Studies | clearsynth.comclearsynth.com |

| Parent Compound | 16,17-DehydroCapsaicin | veeprho.com |

Refinement of In Silico Modeling and Simulation Studies for Capsaicinoid Interactions

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting how ligands like capsaicinoids interact with their biological targets. nih.govresearchgate.net These in silico models rely on experimental data for validation and refinement.

While the deuterium label in this compound does not fundamentally alter its binding in simulations, the experimental data generated using this compound are invaluable for improving the accuracy of computational models. Future directions in this area include:

Model Validation: Using this compound to obtain precise measurements of metabolite concentrations and their effects on cellular pathways. This quantitative data can then be used to validate or challenge the predictions made by in silico models.

Understanding Metabolite Activity: The parent compound, 16,17-DehydroCapsaicin, can be modeled to understand its binding to the TRPV1 receptor. acs.org Experimental results from studies using the d3-labeled tracer can confirm whether this metabolite retains significant biological activity, helping to refine computational predictions about the activity of various capsaicinoids.

Guiding Drug Design: By integrating robust experimental data with computational approaches, researchers can build more predictive models. researchgate.net This synergy can guide the rational design of novel capsaicinoid analogs with improved therapeutic profiles, such as enhanced potency or reduced side effects.

Conclusion and Perspectives

Summary of Key Research Contributions and Methodological Advancements

The introduction of 16,17-DehydroCapsaicin-d3, a deuterated analogue of a naturally occurring capsaicinoid, has marked a significant methodological advancement in the field of analytical chemistry, particularly in the study of capsaicinoids. Its primary and most impactful research contribution lies in its role as a superior internal standard for quantitative analysis, most notably in techniques combining chromatography with mass spectrometry (MS). clearsynth.commusechem.commonadlabtech.com

Before the widespread use of stable isotope-labeled standards like this compound, quantitative analysis of capsaicin (B1668287) and its related compounds in complex matrices—such as food products, biological tissues, and environmental samples—was often hampered by issues of accuracy and precision. clearsynth.commonadlabtech.com The chemical similarity of deuterated standards to their non-deuterated counterparts ensures that they behave almost identically during sample preparation, extraction, and chromatographic separation. pubcompare.ai This mimicry is crucial for compensating for variations in sample handling, injection volume, and potential matrix effects, where other substances in the sample can interfere with the measurement of the target analyte. clearsynth.commonadlabtech.com

The key methodological advancement offered by this compound is the ability to perform isotope dilution mass spectrometry. In this technique, a known quantity of the deuterated standard is added to a sample at the beginning of the workflow. musechem.com Because the standard is chemically identical to the analyte but has a different mass (due to the deuterium (B1214612) atoms), it can be distinguished by the mass spectrometer. musechem.comwikipedia.org By comparing the signal intensity of the native analyte to the deuterated internal standard, researchers can achieve highly accurate and precise quantification. clearsynth.com This has led to more reliable data in studies ranging from the analysis of capsaicinoid content in various pepper species to pharmacokinetic studies tracking the absorption and metabolism of capsaicin in biological systems. acs.orgoup.com The development and application of this compound have therefore enhanced the robustness and validity of analytical methods for capsaicinoids. musechem.commonadlabtech.com

Unanswered Questions and Emerging Research Frontiers

Despite the significant contributions of this compound as an analytical tool, its use has highlighted several unanswered questions and opened new avenues for research.

A primary area of inquiry revolves around the in vivo metabolic fate and potential biological activity of this compound itself. While it is used to trace the metabolism of capsaicin, the metabolism of this specific deuterated compound is not fully elucidated. bund.denih.gov It is known that capsaicin is metabolized by cytochrome P450 enzymes into various products, including 16-hydroxycapsaicin and 17-hydroxycapsaicin. mdpi.comnih.gov An emerging research frontier is to investigate whether the deuterium substitution at the d3 position alters its own metabolic pathway or rate compared to the native compound. Understanding this could have implications for its use in long-term toxicokinetic studies. oup.combund.de

Another frontier lies in expanding its application to the quantification of a wider array of minor or novel capsaicinoids. acs.orgbiorxiv.org While excellent for capsaicin and its close analogues, the accuracy of its use for quantifying structurally different capsaicinoids needs further validation. Research could focus on synthesizing a broader panel of deuterated standards for other capsaicinoids like nordihydrocapsaicin (B196126) or homodihydrocapsaicin (B1673344) to create a more comprehensive analytical toolkit. biorxiv.org

Furthermore, the synergistic effects of multiple capsaicinoids are a growing area of interest. biorxiv.org While this compound helps quantify individual compounds, future research could employ it in complex studies designed to unravel how the precise mixture of different capsaicinoids influences biological effects, such as pain perception or metabolic changes. gvsu.edumdpi.com The question of whether the presence of one capsaicinoid affects the metabolism or receptor interaction of another remains largely unanswered. biorxiv.orgnih.gov

Finally, there is potential for its use in fields beyond food science and pharmacology, such as environmental science for tracking the presence and degradation of capsaicinoid-based pesticides or animal repellents in ecosystems. clearsynth.comgvsu.edu

Broader Impact on Capsaicinoid Science and Deuterated Compound Research

The successful application of this compound has had a broad impact that extends beyond its immediate analytical use. It has fundamentally elevated the quality and reliability of research in capsaicinoid science. By enabling precise quantification, it has allowed for more definitive studies on the biological activities of capsaicin, from its role as a TRPV1 receptor agonist to its effects on metabolism and inflammation. nih.govfrontiersin.org This precision is critical for establishing clear dose-response relationships and understanding the subtle physiological effects of these compounds. bund.de

The use of this compound serves as a prime example of the value of stable isotope-labeled internal standards in modern analytical chemistry. clearsynth.commusechem.com It showcases how the synthesis of specific deuterated molecules can overcome long-standing challenges in quantitative analysis, paving the way for similar approaches in the study of other natural products and pharmaceuticals. frontiersin.orguef.fi The success of this compound encourages further development in deuterated compound synthesis for a wide range of research applications. sci-hub.st

Ultimately, the impact of this compound is a testament to the enabling power of advanced analytical tools. By providing a more accurate lens through which to view the concentration and behavior of capsaicinoids, it has not only refined our understanding of this specific class of compounds but has also reinforced the foundational importance of methodological precision in advancing scientific knowledge across multiple disciplines. clearsynth.comresearchgate.net

Q & A

Q. How can machine learning models improve the predictive accuracy of this compound’s solubility and bioavailability?

- Methodological Answer : Train neural networks on datasets combining experimental solubility (e.g., shake-flask method) and molecular descriptors (logP, polar surface area). Validate against in vitro Caco-2 permeability assays. Optimize hyperparameters via Bayesian optimization and cross-validate with leave-one-out methods .

Methodological Frameworks for Research Design

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to hypothesis-driven studies on deuterated capsaicin analogs?

- Methodological Answer :

Q. How can PICO (Population, Intervention, Comparison, Outcome) structure observational studies on this compound’s therapeutic potential?

- Example :

- Population: Diabetic neuropathy patients (n=50).

- Intervention: Topical 0.1% this compound gel.

- Comparison: Non-deuterated capsaicin.

- Outcome: Pain reduction (VAS score) at 12 weeks .

Data and Citation Practices

Q. How should researchers navigate contradictory findings in literature regarding this compound’s cytotoxicity thresholds?

Q. What tools are recommended for managing citations and avoiding plagiarism in reviews on deuterated bioactive compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.